molecular formula C14H16N2O3S B6141416 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B6141416
M. Wt: 292.36 g/mol
InChI Key: UAFMNOSTVYIGSM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure This compound features a thiazole ring, a phenyl group with two methoxy substituents, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiourea to form the thiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may exhibit pharmacological properties that make it useful in treating various diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]ethanamide

  • N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propionamide

  • N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide

Uniqueness: N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups and molecular structure. This distinctiveness may confer unique chemical and biological properties compared to its similar analogs.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(16-14(20-8)15-9(2)17)10-5-6-11(18-3)12(7-10)19-4/h5-7H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFMNOSTVYIGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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